molecular formula C17H17IN2O2S B250937 2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B250937
M. Wt: 440.3 g/mol
InChI Key: DEYRAMGPKBKRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as IBTM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTM belongs to the class of benzothiophene derivatives that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. This compound has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in neurons. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.

Future Directions

There are several future directions for the study of 2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability and metabolism. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, neurological disorders, and inflammation.

Synthesis Methods

The synthesis of 2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the condensation of 3-iodobenzoic acid with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with a suitable amine to obtain this compound. This method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. This compound has shown promising results as an anticancer agent, inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C17H17IN2O2S

Molecular Weight

440.3 g/mol

IUPAC Name

2-[(3-iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H17IN2O2S/c1-9-5-6-12-13(7-9)23-17(14(12)15(19)21)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22)

InChI Key

DEYRAMGPKBKRLI-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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